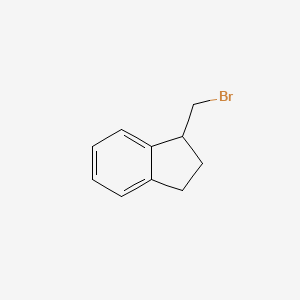

1-(bromomethyl)-2,3-dihydro-1H-indene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(bromomethyl)-2,3-dihydro-1H-indene" is a brominated organic molecule that is part of the indene family. Indenes are bicyclic hydrocarbons that have a broad range of applications in organic synthesis, particularly in the construction of complex molecular architectures due to their versatile reactivity.

Synthesis Analysis

The synthesis of brominated indene derivatives can be achieved through various methods. For instance, 2-bromo-1-aryl-1H-indenes can be synthesized from gem-dibromocyclopropanes using a silver(I) promoted domino reaction sequence involving ionization and electrocyclic ring-opening/closing reactions . Additionally, brominated bi-1H-indene derivatives have been synthesized from their non-brominated precursors, demonstrating the feasibility of introducing bromine atoms into the indene scaffold .

Molecular Structure Analysis

The molecular structure of brominated indene derivatives has been studied using techniques such as X-ray crystallography. For example, the crystal structure of a dibrominated benzo annulene, which shares structural similarities with indenes, was characterized, revealing intermolecular interactions such as halogen bonds and hydrogen bonds . These structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Brominated indenes can participate in various chemical reactions due to the presence of the bromomethyl group, which is a good leaving group and can facilitate further functionalization. For example, the 2-bromoindenes synthesized can undergo cross-coupling reactions like the Suzuki–Miyaura protocol, allowing for the introduction of different substituents into the indene core . Additionally, the alkene π-bond in the indenes can be isomerized to yield more stable isomers .

Physical and Chemical Properties Analysis

The introduction of bromine atoms into the indene structure significantly affects the physical and chemical properties of the compound. For instance, the photochromic and photomagnetic properties of brominated bi-1H-indene derivatives were investigated, showing that the substitution of hydrogen atoms by bromines alters these properties . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) of brominated compounds have also been studied using computational methods, providing insights into their reactivity .

Wissenschaftliche Forschungsanwendungen

Photochromic and Photomagnetic Properties

- Synthesis and Properties : Compounds similar to 1-(bromomethyl)-2,3-dihydro-1H-indene, like brominated bi-1H-indene derivatives, have been studied for their photochromic and photomagnetic properties. These properties are significantly affected when hydrogen atoms in the methyl group on benzene rings are substituted by bromines (Yong Chen et al., 2010).

Molecular Structure and Vibrational Study

- Molecular Analysis : The molecular structure and vibrational characteristics of 2,3-dihydro-1H-indene derivatives have been analyzed using density functional theory, revealing insights into their reactivity and polarity (O. Prasad et al., 2010).

Synthetic Building Blocks

- Versatile Synthetic Applications : Multi-brominated compounds like 2,3-dibromo-1H-indene derivatives serve as versatile synthetic building blocks for various indene and indacene derivatives, demonstrating attractive photophysical properties (Keisuke Iwata et al., 2022).

Photoreactivity in Crystalline Phase

- Photochromism in Crystalline Phases : Certain bi-1H-indene derivatives exhibit photochromism in a crystalline phase, transitioning from yellow to green while generating stable organic radicals, as detected by electron spin resonance spectroscopy (Lili Xu et al., 2002).

Catalytic Applications

- Palladium-Catalyzed Reactions : Palladium-catalyzed reactions involving vic-bromo(bromomethyl)arenes, similar to 1-(bromomethyl)-2,3-dihydro-1H-indene, yield indene and fluorene derivatives, indicating their potential in synthetic organic chemistry (M. Shimizu et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJQXEYQFQYOQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512431 |

Source

|

| Record name | 1-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(bromomethyl)-2,3-dihydro-1H-indene | |

CAS RN |

257632-92-1 |

Source

|

| Record name | 1-(Bromomethyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.